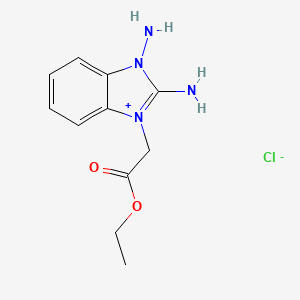![molecular formula C21H26N2O3S B4963956 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4963956.png)
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMP323 and is a piperidinecarboxamide derivative.
Mecanismo De Acción
The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide involves the inhibition of the TRPM8 channel. This channel is a non-selective cation channel that is activated by cold temperatures and menthol. The inhibition of this channel by DMP323 results in a decrease in calcium influx, which leads to a decrease in the release of neurotransmitters and subsequent decrease in pain sensation.
Biochemical and Physiological Effects:
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the TRPM8 channel with an IC50 value of 5.3 nM. This compound has also been shown to be selective for the TRPM8 channel, as it does not inhibit other related channels such as TRPV1, TRPV4, and TRPA1. In addition, DMP323 has been shown to decrease cold hypersensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the TRPM8 channel, which makes it useful for studying the role of this channel in various physiological processes. However, there are also some limitations to the use of this compound. It has been reported to have poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide. One potential direction is the development of more potent and selective TRPM8 channel inhibitors based on the structure of DMP323. Another direction is the investigation of the role of TRPM8 channels in various physiological processes, including pain sensation, thermoregulation, and cold hypersensitivity. Additionally, the use of DMP323 in the treatment of various conditions, including chronic pain and neuropathic pain, can also be explored.
Conclusion:
In conclusion, 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide is a chemical compound that has potential applications in various fields, including the treatment of chronic pain and neuropathic pain. Its potent and selective inhibition of the TRPM8 channel makes it a useful tool for studying the role of this channel in various physiological processes. However, its poor solubility in aqueous solutions can limit its use in certain experiments. Further research is needed to explore the full potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride and 2-methylphenylamine in the presence of a base. The resulting product is then treated with piperidine-4-carboxylic acid to obtain the final compound. This method has been reported in the literature and has been used by several researchers to synthesize this compound.
Aplicaciones Científicas De Investigación
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide has several potential applications in scientific research. It has been reported to be a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel. This channel is involved in various physiological processes, including pain sensation, thermoregulation, and cold sensation. Therefore, the inhibition of TRPM8 channels by DMP323 can be useful in the treatment of various conditions, including chronic pain, neuropathic pain, and cold hypersensitivity.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-8-9-17(3)20(14-15)27(25,26)23-12-10-18(11-13-23)21(24)22-19-7-5-4-6-16(19)2/h4-9,14,18H,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTXYNATSZFIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4963907.png)
![3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4963914.png)

![1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4963928.png)


![1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4963947.png)


![N-methyl-N-[(9-methyl-9H-imidazo[1,2-a]benzimidazol-2-yl)methyl]-1-adamantanamine dihydrochloride](/img/structure/B4963983.png)